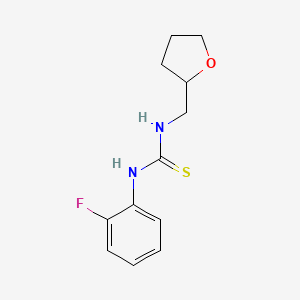
N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as Furfurylthiourea, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized and studied for its biological properties. In
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea involves its interaction with tubulin. It binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and cell death. N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea also inhibits the activity of certain enzymes involved in inflammation and oxidative stress, contributing to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation and oxidative stress in animal models. N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea has also been shown to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be easily confirmed by various spectroscopic techniques. N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea also has a low toxicity profile, making it safe to handle in the lab. However, its mechanism of action involves the disruption of microtubule formation, which can complicate the interpretation of results in experiments involving microtubules.
Future Directions
There are several future directions for the study of N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea. One potential avenue is the development of N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea analogs with improved anti-cancer properties. Another direction is the investigation of N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea's potential therapeutic applications in diseases such as inflammation and oxidative stress-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea and its interaction with tubulin.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea is a thiourea derivative with potential applications in scientific research. Its easy synthesis, low toxicity profile, and anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea has potential applications in scientific research. It has been studied for its anti-cancer properties, specifically as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell death. N-(2-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thioureaurea has also been shown to have anti-inflammatory and anti-oxidant activities, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPIKIMSGAELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



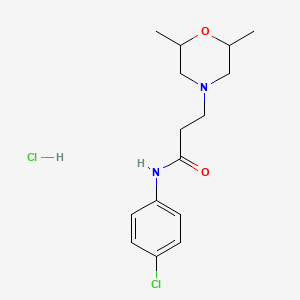
![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)
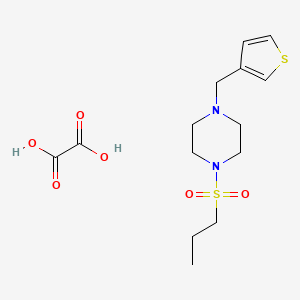

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
![2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B3947179.png)
![3-(4-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947182.png)
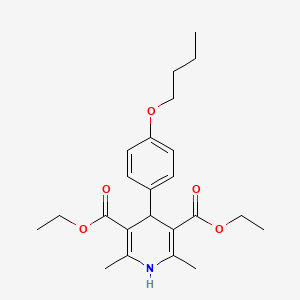

![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)
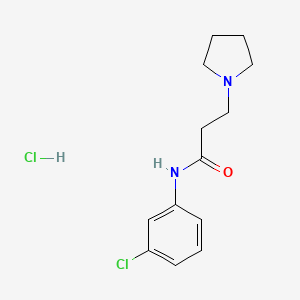
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)
![2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947219.png)
